REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[O:16][C:15]2[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[N:8]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:7]=2[C:6]=1[O:23][CH2:24][CH3:25])=[O:4].[OH-].[Na+].C(O)(=O)C.O>CO>[CH2:24]([O:23][C:6]1[C:7]2[N:8]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[C:15]=2[O:16][C:5]=1[C:3]([OH:4])=[O:2])[CH3:25] |f:1.2|
|
Name
|
3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=2N(C=3C=CC=CC3C2O1)C1=CC=CC=C1)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.35 mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered
|
Type
|
STIRRING
|
Details
|
stirred in 600 ml water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
yielded 5.1 g of analytically pure acid
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(OC2=C1N(C=1C=CC=CC21)C2=CC=CC=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 15.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |